Chromatographic Resolution: Tenofovir Alafenamide Impurity 3 Retention Time Differentiation from PMPA and Other TAF-Related Substances
In a validated stability-indicating RP-HPLC method for TAF tablet dosage forms, Tenofovir Alafenamide Impurity 3 (identified as Phenyl PMPA) exhibits a retention time of 25.89 minutes, which is significantly resolved from PMPA (5.69 min), PMPA anhydrate (8.71 min), PMPA isopropyl alaninate (37.13 min), and the TAF parent peak (56.24 min) [1]. The resolution between Impurity 3 (Phenyl PMPA) and the nearest eluting impurity (PMPA isopropyl alaninate) is approximately 11.24 minutes under the specified chromatographic conditions, demonstrating excellent peak separation [1].
| Evidence Dimension | RP-HPLC Retention Time |
|---|---|
| Target Compound Data | 25.89 minutes (Phenyl PMPA / Tenofovir Alafenamide Impurity 3) |
| Comparator Or Baseline | PMPA: 5.69 min; PMPA anhydrate: 8.71 min; PMPA isopropyl alaninate: 37.13 min; TAF: 56.24 min |
| Quantified Difference | 20.20 minutes difference from PMPA; 11.24 minutes difference from PMPA isopropyl alaninate; 30.35 minutes difference from TAF parent |
| Conditions | Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 μm); mobile phase gradient with acetonitrile/buffer; flow rate 1 mL/min; column temperature 40°C; detection at 262 nm; injection volume 20 μL |
Why This Matters
This retention time differentiation is essential for accurate peak identification and quantification in stability studies and routine quality control, preventing false-positive or false-negative impurity detection that would occur if a different impurity standard were substituted.
- [1] Patel BN, Vekaria HJ. Forced degradation studies and development of RP-HPLC method for related substances of Tenofovir alafenamide in tablet dosage form. Analytical Chemistry Letters. 2023;13(3):321-336. View Source
